molecular formula C9H11NO2 B115536 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 151328-20-0

8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B115536
CAS No.: 151328-20-0
M. Wt: 165.19 g/mol
InChI Key: PWHZADSOLFESGI-UHFFFAOYSA-N
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Description

8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound with the molecular formula C9H11NO2. It is part of the benzoxazine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .

Scientific Research Applications

8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:

Future Directions

The future directions for research on “8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine” and similar compounds could involve further exploration of their potential as therapeutic agents, particularly in the context of hematologic malignancies . Additionally, the development of more efficient synthesis methods could also be a valuable area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of appropriate substituted anilines with formaldehyde and methanol under acidic conditions. This process forms the oxazine ring through a cyclization reaction .

Industrial Production Methods: Industrial production methods for this compound often utilize high-throughput mechanochemistry, which allows for the parallel synthesis of multiple samples. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit hypoxic tumors by downregulating hypoxia-induced genes while exhibiting low toxicity to normoxic cells. This makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

  • 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 2H,8H-Benzo[1,2-b:3,4-b’]dipyran-2-one, 8,8-dimethyl-
  • 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine]

Uniqueness: 8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as a therapeutic agent compared to its analogs .

Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-11-8-4-2-3-7-9(8)12-6-5-10-7/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHZADSOLFESGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585700
Record name 8-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151328-20-0
Record name 8-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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